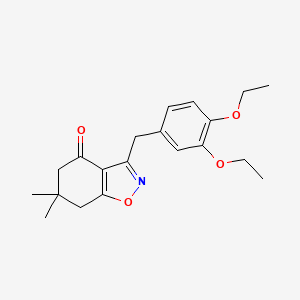
3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique benzisoxazole core, which is a fused ring system containing both benzene and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Core: This step involves the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions to form the benzisoxazole ring.
Introduction of the Diethoxybenzyl Group: The diethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, using 3,4-diethoxybenzyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
3-(3,4-Diethoxyphenyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the diethoxybenzyl group in 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one imparts unique chemical properties, such as increased solubility and stability, compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C20H25NO4/c1-5-23-16-8-7-13(10-17(16)24-6-2)9-14-19-15(22)11-20(3,4)12-18(19)25-21-14/h7-8,10H,5-6,9,11-12H2,1-4H3 |
InChI Key |
OHSSFPHALMYHDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NOC3=C2C(=O)CC(C3)(C)C)OCC |
solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















